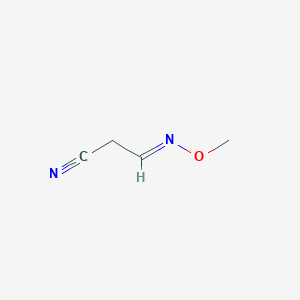

(3E)-3-Methoxyiminopropanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3E)-3-methoxyiminopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-7-6-4-2-3-5/h4H,2H2,1H3/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQBSYUFGCTIFL-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3e 3 Methoxyiminopropanenitrile and Its Analogues

Contemporary and Emerging Synthetic Strategies

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of (3E)-3-Methoxyiminopropanenitrile is crucial for developing environmentally benign and sustainable processes. Key strategies focus on the use of safer reagents, alternative solvents, and energy-efficient reaction conditions.

One promising green approach involves the photocatalytic O-H functionalization of the corresponding oxime precursor, (E/Z)-3-(hydroxyimino)propanenitrile, with a suitable methylating agent under visible light irradiation. This method avoids the use of hazardous alkylating agents and often proceeds under mild, catalyst-free conditions, generating minimal waste. sci-hub.se The use of solvents like tetrahydrofuran (B95107) (THF) or 1,4-dioxane (B91453) has been reported for similar reactions. sci-hub.se

Another green strategy is the one-pot synthesis from a suitable alcohol precursor. While direct conversion from an alcohol to this compound is not explicitly detailed in the literature, analogous one-pot syntheses of other oxime ethers have been developed. organic-chemistry.org These methods often utilize triphenylphosphine (B44618) and carbon tetrachloride in the presence of a base, but greener alternatives to halogenated solvents are actively being researched. organic-chemistry.org The use of water or other benign solvents, where feasible, would significantly improve the environmental profile of the synthesis. chemistryjournals.net

Furthermore, the principles of atom economy can be maximized by carefully selecting precursors and reaction pathways that incorporate the maximum number of atoms from the starting materials into the final product. The direct reaction of cyanoacetaldehyde with methoxyamine represents a highly atom-economical route.

Table 1: Comparison of Potential Green Synthesis Strategies

| Strategy | Reagents/Conditions | Green Chemistry Principles Addressed | Potential Challenges |

| Photocatalytic O-Alkylation | (E/Z)-3-(hydroxyimino)propanenitrile, methylating agent, visible light | Use of renewable energy, potentially catalyst- and additive-free, mild conditions. sci-hub.se | Availability of oxime precursor, optimization of light source and reaction time. |

| One-Pot Synthesis from Alcohol | Alcohol precursor, triphenylphosphine, carbon tetrachloride, base | Reduced number of synthetic steps, potential for solvent recycling. organic-chemistry.org | Use of hazardous reagents (CCl4), generation of triphenylphosphine oxide waste. |

| Direct Oximation | Cyanoacetaldehyde, methoxyamine | High atom economy, potentially mild conditions. | Stability and handling of cyanoacetaldehyde. researchgate.netsns.it |

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry offers significant advantages for the synthesis of this compound, particularly in terms of safety, scalability, and process control. The continuous nature of flow reactors allows for the safe handling of potentially unstable intermediates and reagents, precise control over reaction parameters such as temperature and residence time, and efficient mixing. youtube.com

A potential continuous flow process for the synthesis of this compound could involve the reaction of cyanoacetaldehyde with methoxyamine in a microreactor or a packed-bed reactor. The reactants would be continuously pumped and mixed, and the product stream could be subjected to in-line purification, for instance, through liquid-liquid extraction or chromatography. This approach can lead to higher yields and purity compared to batch processes.

The on-demand generation of reactive intermediates is a key benefit of flow chemistry. youtube.com For example, if a highly reactive methylating agent is required for the O-alkylation of the oxime precursor, it could be generated in situ in one part of the flow system and immediately reacted in the next, minimizing the risks associated with its handling and storage.

Gram-scale synthesis of other oxime ethers has been successfully demonstrated using continuous flow reactors, highlighting the feasibility of this technology for producing research quantities of this compound. sci-hub.se Such a setup could involve irradiating the reaction mixture with LEDs as it flows through a coiled tube reactor, enabling efficient photochemical transformations. sci-hub.se

Precursor Design and Optimization for Efficient Synthesis

The most direct and logical precursor for the synthesis of this compound is cyanoacetaldehyde . researchgate.netsns.it This molecule contains the required three-carbon backbone with a nitrile group at one end and an aldehyde at the other, primed for reaction with methoxyamine.

The synthesis and stability of cyanoacetaldehyde itself are critical considerations. It can be formed through various routes, including the gas-phase reaction of the formyl radical (HCO•) with the cyanomethyl radical (•CH2CN). researchgate.netsns.it Computational studies have explored its potential energy surface and isomerization pathways. researchgate.netsns.it For laboratory and potential industrial synthesis, more practical routes would be required.

An alternative set of precursors involves a two-step approach starting from a compound that can be converted to the required oxime. For instance, 3-aminopropionitrile could potentially be oxidized to the corresponding oxime, although this is a less common transformation. google.com

The optimization of precursor design also extends to the methoxyamine reagent. While commercially available, its purity and stability can affect reaction outcomes. In some cases, in-situ generation or the use of a salt form (e.g., methoxyamine hydrochloride) with a base might be necessary to ensure efficient and clean conversion.

Large-Scale Synthesis Considerations for Research Applications

Scaling up the synthesis of this compound from laboratory to larger research quantities (gram to kilogram scale) presents several challenges that need to be addressed.

Key considerations for large-scale synthesis include:

Reaction Conditions: The transition from small-scale flasks to large reactors can significantly impact heat and mass transfer. Exothermic reactions, such as the oximation of an aldehyde, require careful temperature control to prevent side reactions and ensure safety. The use of jacketed reactors with efficient stirring is essential.

Reagent Handling: Handling larger quantities of potentially hazardous or unstable precursors like cyanoacetaldehyde requires appropriate safety protocols and engineering controls.

Purification: Purification methods that are practical on a small scale, such as column chromatography, may become cumbersome and expensive on a larger scale. Alternative purification techniques like distillation, crystallization, or liquid-liquid extraction need to be developed and optimized. For instance, the synthesis of β-aminopropionitrile on a larger scale involves distillation to collect the product. google.com

Process Safety: A thorough safety assessment is necessary to identify potential hazards associated with the reagents, intermediates, and reaction conditions at a larger scale. This includes understanding the thermal stability of all components and the potential for runaway reactions.

Waste Management: Large-scale synthesis generates larger volumes of waste. Developing a process that minimizes waste and allows for the recycling of solvents and catalysts is crucial for both economic and environmental reasons.

Continuous flow chemistry, as discussed in section 2.2.4, offers a viable solution to many of these scale-up challenges, providing better control, enhanced safety, and potentially more efficient production even at larger scales. youtube.com

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Structural Elucidation of 3e 3 Methoxyiminopropanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

NMR spectroscopy is a cornerstone technique for the structural analysis of (3E)-3-Methoxyiminopropanenitrile, providing unambiguous evidence of its atomic connectivity and stereochemistry.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer initial insights into the chemical environment of each nucleus. In this compound, the ¹H NMR spectrum would characteristically show signals for the methoxy (B1213986) group protons, as well as the two distinct protons of the propanenitrile backbone. The ¹³C NMR spectrum would complement this by showing distinct resonances for the nitrile carbon, the imine carbon, the methoxy carbon, and the methylene (B1212753) carbon.

Two-dimensional (2D) NMR experiments are essential for confirming the precise structural assignment.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling relationships, which would confirm the connectivity between the protons on the ethylidene portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, definitively assigning each proton signal to its corresponding carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which is paramount for assigning the (E) stereochemistry of the oxime ether. A NOESY experiment would be expected to show a cross-peak between the methoxy group protons (-OCH₃) and the vinylic proton (=CH-), confirming that they are on the same side of the C=N double bond, which is characteristic of the (E) isomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Position/Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Key HMBC Correlations | Key NOESY Correlation |

|---|---|---|---|---|

| -C≡N | ¹³C | ~115-120 | H2 | - |

| -CH₂- | ¹H / ¹³C | ~2.5 / ~20-25 | C1, C3 | H3 |

| =CH- | ¹H / ¹³C | ~6.5-7.0 / ~145-150 | C1, C2, C4 | H4 |

| -OCH₃ | ¹H / ¹³C | ~3.8-4.0 / ~60-65 | C3 | H3 |

While solution-state NMR provides data on molecules in a dynamic environment, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in the crystalline state. Techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS) ¹³C NMR can be used to study the compound in its solid form. researchgate.net ssNMR is particularly valuable for identifying polymorphism (the existence of different crystal forms) and for studying derivatives where the molecule is part of a larger, less soluble assembly. For this compound, ssNMR could reveal subtle differences in conformation and intermolecular interactions within a crystal lattice that are averaged out in solution.

Vibrational Spectroscopy for Conformational and Bonding Analysis

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule. These techniques are sensitive to the types of chemical bonds present and their conformation. iu.edu.samdpi.comresearchgate.net

FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's functional groups. For this compound, the FT-IR spectrum provides a characteristic fingerprint. researchgate.net Key absorption bands can be assigned to specific functional groups, confirming their presence. rsc.orgresearchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (sp³) | -OCH₃, -CH₂- | 2850 - 3000 |

| C≡N Stretch | Nitrile | 2240 - 2260 |

| C=N Stretch | Imine (Oxime ether) | 1640 - 1690 |

| C-O-C Stretch | Ether | 1050 - 1150 |

| N-O Stretch | Oxime ether | 930 - 960 |

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the frequency of the scattered light correspond to the molecule's vibrational modes. While strong dipoles lead to intense IR bands, bonds with high polarizability (like C=N and C≡N) often produce strong Raman signals. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a powerful extension of this technique. When molecules are adsorbed onto nanostructured metal surfaces (typically silver or gold), their Raman signals can be enhanced by many orders of magnitude. SERS is not only highly sensitive but also provides information about the molecule's orientation on the surface. researchgate.net For this compound, a SERS study could reveal how the molecule interacts with a metal surface, with enhancement of specific vibrational modes indicating which parts of the molecule (e.g., the nitrile or oxime group) are closest to the surface. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for deducing its structure based on fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, allowing for the determination of the elemental formula with high confidence.

Upon ionization, typically via Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule undergoes fragmentation in a predictable manner. Analyzing these fragments (tandem MS or MS/MS) allows for the reconstruction of the molecular structure. researchgate.netnih.govnih.gov The fragmentation pathways are based on the relative stability of the resulting ions and neutral losses. mdpi.comkobv.de

Table 3: Plausible Mass Spectrometric Fragments for this compound

| m/z Value (Proposed) | Proposed Fragment/Loss | Fragmentation Pathway |

|---|---|---|

| 98 | [M]⁺ (Molecular Ion) | - |

| 83 | [M - CH₃]⁺ | Loss of the methyl radical from the methoxy group. |

| 67 | [M - OCH₃]⁺ | Cleavage of the N-O bond with loss of a methoxy radical. |

| 71 | [M - HCN]⁺ | Loss of hydrogen cyanide, a common pathway for nitriles. |

| 58 | [M - C₂H₂N]⁺ | Cleavage adjacent to the nitrile group. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for obtaining the precise mass of a molecule, which in turn allows for the determination of its elemental formula. This technique distinguishes between compounds that may have the same nominal mass but differ in their elemental composition. For this compound (C₄H₆N₂O), the theoretical exact mass can be calculated with high precision. Experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that closely matches this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition.

Table 1: Theoretical and Expected HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₄H₆N₂O |

| Theoretical Monoisotopic Mass | 98.04801 g/mol |

| Expected Ion (e.g., [M+H]⁺) | 99.05529 |

| Typical Mass Accuracy | < 5 ppm |

This table presents theoretical values. Actual experimental data would be obtained from HRMS instrumentation.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides invaluable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the protonated molecule ([M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pathway can be predicted based on the known stability of various fragments.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound (m/z 99.05529) would likely involve the loss of small neutral molecules such as formaldehyde (B43269) (CH₂O) from the methoxy group, or the cleavage of the N-O bond. The nitrile group could also participate in characteristic fragmentation patterns. The analysis of these fragment ions allows for the confirmation of the connectivity of the atoms within the molecule.

Table 2: Plausible MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 99.05529 | 69.0447 | CH₂O (30.0106 Da) |

| 99.05529 | 82.0296 | NH₃ (17.0265 Da) |

| 99.05529 | 58.0401 | CH₃N (41.0151 Da) |

This table outlines hypothetical fragmentation patterns based on chemical principles. Experimental MS/MS spectra are required for validation.

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, particularly UV-Visible spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.

UV-Visible Spectroscopy

The UV-Visible spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The conjugated system formed by the C=N double bond and the nitrile group (C≡N) will give rise to intense π → π* transitions, likely in the lower wavelength region of the UV spectrum. The non-bonding electrons on the oxygen and nitrogen atoms can undergo n → π* transitions, which are typically of lower intensity and occur at longer wavelengths. The exact position and intensity of these absorption maxima (λ_max) are influenced by the solvent polarity.

Table 3: Expected UV-Visible Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 200 - 250 | High |

| n → π | 250 - 300 | Low |

This table provides an estimation of the UV-Visible absorption characteristics. Experimental determination in various solvents is necessary for accurate data.

Circular Dichroism (CD) for Chiral Derivatives

This compound itself is not chiral. However, if chiral centers are introduced into its derivatives, Circular Dichroism (CD) spectroscopy becomes a powerful technique for their stereochemical analysis. CD measures the differential absorption of left and right circularly polarized light. For a chiral derivative of this compound, the CD spectrum would exhibit positive or negative Cotton effects at the wavelengths of the chromophoric absorptions (e.g., the π → π* and n → π* transitions). The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral centers in the molecule. This technique is particularly valuable for determining the enantiomeric purity and studying the conformation of chiral molecules in solution.

X-ray Diffraction (XRD) for Solid-State Structural Determination

Table 4: Key Structural Parameters Obtainable from XRD for this compound

| Structural Parameter | Expected Information |

| Bond Lengths | C=N, N-O, O-CH₃, C-C, C≡N |

| Bond Angles | Angles around the C=N double bond, confirming geometry |

| Torsional Angles | Conformation of the methoxy group relative to the imine |

| Crystal Packing | Intermolecular forces and unit cell parameters |

This table lists the type of data obtained from a successful single-crystal XRD experiment.

Emerging Spectroscopic Techniques for Complex System Analysis

The field of spectroscopy is continuously evolving, with new techniques offering enhanced sensitivity, resolution, and the ability to probe complex systems. For the analysis of this compound and its derivatives, particularly in biological or material science contexts, emerging techniques could provide deeper insights. For instance, two-dimensional NMR techniques (such as HMBC and HSQC) are already well-established for detailed structural elucidation in solution.

More advanced techniques like Raman spectroscopy could provide complementary vibrational information to infrared spectroscopy, especially for the nitrile and imine functional groups. Furthermore, computational chemistry, in conjunction with experimental spectroscopic data, is becoming increasingly powerful for predicting and interpreting spectra, aiding in the confident assignment of complex structures and the understanding of their dynamic behavior.

Theoretical and Computational Chemistry Studies of 3e 3 Methoxyiminopropanenitrile

Conformational Analysis and Potential Energy Surfaces

No studies on the conformational analysis or potential energy surfaces of (3E)-3-Methoxyiminopropanenitrile could be located.

Prediction of Spectroscopic Parameters

No published predictions of spectroscopic parameters for this compound were found.

Reaction Pathway Modeling and Transition State Identification

No research on the modeling of reaction pathways or the identification of transition states involving this compound was discovered.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

No molecular dynamics simulation studies for this compound were available.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the physicochemical properties of molecules based on their structural and electronic features. nih.gov This methodology is pivotal in materials science and chemical research for screening and designing novel compounds with desired characteristics, even before their synthesis. nih.govcam.ac.uk A typical QSPR study involves the development of a mathematical model that correlates a specific property (e.g., boiling point, solubility, or reactivity) with a set of numerical values, known as molecular descriptors, which are derived from the molecule's structure.

In the context of this compound, a hypothetical QSPR study could be designed to predict a key physicochemical property, such as its boiling point or octanol-water partition coefficient (logP), which are crucial for understanding its environmental fate and potential applications. Such a study would begin with the selection of a dataset of compounds structurally related to this compound. This dataset, often referred to as a training set, would ideally include a variety of nitriles and oximes to ensure the robustness and predictive power of the resulting model.

For the purpose of this illustrative discussion, a small dataset of analogous compounds has been assembled. The predicted physicochemical properties for these compounds, including this compound, are presented in the interactive table below. These properties have been computationally predicted and are sourced from publicly available chemical databases.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |

| This compound | C₄H₆N₂O | 98.10 | 0.3 | 49.9 |

| Propanenitrile | C₃H₅N | 55.08 | 0.2 | 23.8 |

| Butanenitrile | C₄H₇N | 69.11 | 0.5 | 23.8 |

| Acetone O-methyloxime | C₄H₉NO | 87.12 | 0.8 | 21.7 |

| Acetaldehyde oxime | C₂H₅NO | 59.07 | -0.1 | 32.6 |

| Acetone oxime | C₃H₇NO | 73.09 | 0.1 | 32.6 |

Data sourced from PubChem and other chemical databases. nih.govnih.govnih.govnih.govstenutz.eu

The next step in the QSPR modeling process is the calculation of a wide array of molecular descriptors for each compound in the dataset. cam.ac.uknih.gov These descriptors are numerical representations of the molecular structure and can be categorized into several classes:

Constitutional Descriptors: These are the simplest descriptors and reflect the molecular composition, such as molecular weight, number of atoms of a certain type, and number of single, double, or triple bonds.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index and Kier & Hall molecular connectivity indices.

Geometrical Descriptors: These descriptors are based on the 3D structure of the molecule and include parameters like molecular surface area, volume, and principal moments of inertia.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. nih.gov Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic partial charges. researchgate.net

The table below provides a selection of molecular descriptors that would be pertinent to a QSPR study of this compound and its analogs.

Table 2: Representative Molecular Descriptors for QSPR Modeling

| Descriptor Class | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Constitutional | Number of N atoms | The count of nitrogen atoms in the molecule. |

| Topological | Wiener Index (W) | A distance-based topological index that reflects the branching of the molecule. |

| Topological | Kier & Hall Connectivity (χ) | Indices that quantify the degree of branching and complexity of the molecular skeleton. |

| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule, influencing intermolecular interactions. |

| Geometrical | Molar Volume (MV) | The volume occupied by one mole of the substance. |

| Quantum-Chemical | Dipole Moment (μ) | A measure of the overall polarity of the molecule. |

| Quantum-Chemical | HOMO Energy | The energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| Quantum-Chemical | LUMO Energy | The energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| Physicochemical | XLogP3 | A computed octanol-water partition coefficient, indicating the lipophilicity of the molecule. |

Once the molecular descriptors are calculated, a statistical method, most commonly multiple linear regression (MLR), is employed to build a mathematical equation that links the descriptors to the property of interest. The goal is to select a subset of descriptors that provides the best correlation with the experimental or predicted property values. The resulting QSPR equation would take the general form:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where Property is the physicochemical property being modeled, D₁, D₂, ..., Dₙ are the selected molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical analysis.

The predictive power and robustness of the developed QSPR model must be rigorously validated. nih.govresearchgate.net This is typically achieved through internal validation techniques like leave-one-out cross-validation and external validation using a separate test set of compounds that were not used in the model development. A statistically sound and validated QSPR model could then be used to predict the properties of new or untested compounds, such as other derivatives of this compound.

For instance, a QSPR model for the boiling point might reveal that it is positively correlated with molecular weight and dipole moment, and negatively correlated with a branching index. Such a model would not only allow for the prediction of the boiling point of this compound and related compounds but also provide insights into the structural features that govern this property.

Derivatization and Functionalization Strategies for 3e 3 Methoxyiminopropanenitrile

Development of Novel Analogues and Homologues

The development of novel analogues and homologues of (3E)-3-Methoxyiminopropanenitrile can be systematically approached by modifying its core structure. These modifications can include the introduction of substituents on the carbon backbone or alterations to the methoxy (B1213986) group of the oxime ether. Such changes can influence the molecule's steric and electronic properties, leading to a diverse range of compounds with potentially new characteristics.

One primary strategy for generating analogues involves the alkylation or arylation at the α-carbon position. This can be achieved through conjugate addition of organometallic reagents, followed by trapping of the resulting enolate. Another approach is the homologation of the propanenitrile backbone, extending the carbon chain to create butyl, pentyl, or longer chain homologues. These modifications can be accomplished through multi-step synthetic sequences, potentially involving the protection of the existing functional groups followed by chain extension reactions and deprotection.

The synthesis of analogues with variations in the O-alkyl group of the oxime ether provides another avenue for diversification. By replacing the methyl group with larger alkyl, aryl, or functionalized moieties, a wide array of homologues and analogues can be accessed. This can be achieved either by synthesizing the parent oxime and subsequently alkylating it with different electrophiles or by reacting hydroxylamine (B1172632) with a suitable precursor to form the desired O-substituted oxime directly.

| Analogue/Homologue Type | Potential Modification | Synthetic Approach | Potential Starting Material |

| α-Substituted Analogue | Introduction of alkyl or aryl group at C-2 | Conjugate addition of organocuprates | This compound |

| Chain-Extended Homologue | Extension of the propanenitrile backbone | Multi-step synthesis involving chain extension reagents | A suitable C4 or C5 building block |

| O-Substituted Analogue | Variation of the O-alkyl group of the oxime ether | O-alkylation of the parent oxime | (3E)-3-Hydroxyiminopropanenitrile |

Introduction of Diverse Functional Groups

The introduction of diverse functional groups onto the this compound scaffold can be achieved by leveraging the reactivity of the α,β-unsaturated system and the oxime ether moiety. These transformations can impart new chemical properties and potential functionalities to the core molecule.

The carbon-carbon double bond is a prime site for functionalization. Michael addition reactions with a wide range of nucleophiles, such as amines, thiols, and carbanions, can introduce a variety of functional groups at the β-position. fiveable.me For example, the reaction with secondary amines can yield β-amino derivatives, while reaction with thiols can produce β-thioether compounds. The choice of nucleophile allows for the precise installation of desired functionalities.

Furthermore, the double bond can participate in cycloaddition reactions. For instance, a [3+2] cycloaddition with azides can lead to the formation of triazole rings, while a Diels-Alder reaction with a suitable diene could introduce a six-membered ring system. These cycloadditions provide access to more complex, rigid scaffolds.

The nitrile group itself can be a handle for functionalization, although its direct transformation in the presence of the other functionalities requires careful reaction planning. pressbooks.pub

| Functional Group Introduced | Reaction Type | Reagent Class | Position of Functionalization |

| Amino Group | Michael Addition | Primary or Secondary Amines | β-carbon |

| Thioether Group | Michael Addition | Thiols | β-carbon |

| Triazole Ring | [3+2] Cycloaddition | Azides | Spanning α and β carbons |

| Carboxylic Acid (after hydrolysis) | Michael Addition | Cyanide (followed by hydrolysis) | β-carbon |

Exploiting the Nitrile and Oxime Ether Moieties for Diverse Chemical Libraries

The nitrile and oxime ether moieties of this compound are valuable handles for the construction of diverse chemical libraries. These functional groups offer distinct and orthogonal reactivity, enabling a wide range of chemical transformations. The generation of such libraries is a cornerstone of modern drug discovery and materials science. tcichemicals.com

Transformations of the Nitrile Group:

The nitrile group is a versatile precursor to several other important functional groups. pressbooks.pubresearchgate.net Its transformation can lead to the creation of libraries of amides, carboxylic acids, amines, and various heterocyclic systems.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. pressbooks.pub Partial hydrolysis can afford the corresponding amide. pressbooks.pub

Reduction: Reduction of the nitrile group, for instance with lithium aluminum hydride or through catalytic hydrogenation, produces a primary amine. wikipedia.org

Nucleophilic Addition: Grignard reagents and other organometallic nucleophiles can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. pressbooks.pub

Cycloadditions: The nitrile group can participate in [3+2] cycloadditions with reagents like azides to form tetrazoles, which are important pharmacophores.

Transformations of the Oxime Ether Moiety:

The oxime ether functionality also provides opportunities for diversification. tcichemicals.com

Reduction: The C=N bond of the oxime ether can be reduced to the corresponding O-methylhydroxylamine derivative. nih.gov

Rearrangements: While the Beckmann rearrangement is characteristic of oximes, O-substituted oximes can undergo related transformations under specific conditions. tcichemicals.com

Cyclization: Intramolecular reactions involving the oxime ether nitrogen or oxygen can lead to the formation of heterocyclic structures, particularly if other functional groups are strategically placed within the molecule. beilstein-journals.org

By systematically applying these transformations, large and diverse libraries of compounds can be generated from this compound, each member of the library possessing a unique set of functional groups and a distinct chemical profile.

| Functional Group | Reaction | Product Functional Group | Example Reagent |

| Nitrile | Hydrolysis (complete) | Carboxylic Acid | H₂SO₄, H₂O |

| Nitrile | Hydrolysis (partial) | Amide | H₂O₂, base |

| Nitrile | Reduction | Primary Amine | LiAlH₄ |

| Nitrile | Nucleophilic Addition | Ketone (after hydrolysis) | Grignard Reagent |

| Nitrile | [3+2] Cycloaddition | Tetrazole | Sodium Azide |

| Oxime Ether | Reduction | O-Methylhydroxylamine | Sodium Borohydride |

Stereocontrolled Derivatization

Stereocontrolled derivatization of this compound is a critical aspect for generating specific stereoisomers, which can have distinct biological activities or material properties. The existing (E)-configuration of the oxime ether provides a starting point for introducing new stereocenters with controlled stereochemistry.

When introducing a new chiral center via conjugate addition to the α,β-unsaturated system, the use of chiral nucleophiles or chiral catalysts can direct the formation of one enantiomer or diastereomer over the other. masterorganicchemistry.com For example, the Michael addition of an amine or thiol can be rendered enantioselective by employing a chiral catalyst.

If a new stereocenter is created at the β-position, the resulting molecule will exist as a pair of diastereomers due to the pre-existing (E/Z) isomerism of the oxime ether. These diastereomers may be separable by standard chromatographic techniques.

The ability to control the three-dimensional arrangement of atoms in the derivatives of this compound is essential for the development of compounds with precisely defined structures and, consequently, predictable properties.

Applications of 3e 3 Methoxyiminopropanenitrile in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

No information was found on the use of (3E)-3-Methoxyiminopropanenitrile as a precursor to heterocyclic compounds, a building block for natural product synthesis, or a component in multi-component reactions.

Precursor to Heterocyclic Compounds

There is no available literature detailing the synthesis of heterocyclic compounds starting from this compound.

Building Block for Natural Product Synthesis (Synthetic Studies)

Scientific studies on the application of this compound as a building block in the synthesis of natural products could not be located.

Component in Multi-Component Reactions

No records of this compound being utilized as a reactant in any named or novel multi-component reactions were found.

Integration into Agrochemical Research (Focusing on Chemical Synthesis of Active Ingredients)

There is no evidence to suggest that this compound is used as an intermediate in the chemical synthesis of any registered or developmental agrochemical active ingredients.

Exploration in Advanced Materials Science (e.g., Polymer Chemistry, Optoelectronics, excluding biological applications)

Research exploring the integration of this compound into polymers or its potential applications in optoelectronic materials has not been reported in the available scientific literature.

Utilization in Catalysis or Ligand Design

No studies concerning the use of this compound as a catalyst itself or as a scaffold for the design of ligands for catalytic processes were discovered.

Based on the comprehensive search conducted, it can be concluded that this compound is not a commonly used or extensively studied compound in the fields of complex organic synthesis, agrochemical research, advanced materials science, or catalysis. It is possible that the compound is of interest in other areas of chemical research not covered by the scope of this request, or it may be a relatively obscure or novel chemical entity with limited published applications. Therefore, the creation of an article with detailed research findings and data tables as requested is not feasible at this time.

Table of Compounds Mentioned

As no specific chemical reactions or related compounds involving this compound were found, a table of mentioned compounds cannot be generated.

Environmental Fate and Degradation Pathways Research Focused

Photodegradation Mechanisms in Environmental Contexts

Photodegradation, or photolysis, is a key process in the environmental breakdown of chemical compounds, driven by the absorption of light energy, typically from sunlight. For (3E)-3-Methoxyiminopropanenitrile, several photodegradation mechanisms can be postulated based on its molecular structure.

The C=N double bond of the methoxyimino group and the C≡N triple bond of the nitrile group are potential chromophores that can absorb ultraviolet radiation. Upon absorption of photons, the molecule can be excited to a higher energy state, leading to bond cleavage or isomerization.

Isomerization: One potential pathway is the (E/Z) isomerization around the C=N double bond. While this does not lead to the breakdown of the molecule, it can alter its physical, chemical, and biological properties.

Homolytic Cleavage: The N-O bond in the methoxyimino group is relatively weak and susceptible to homolytic cleavage upon photoexcitation. This would generate a methoxy (B1213986) radical (CH₃O•) and an iminyl radical. These highly reactive radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction or reactions with molecular oxygen, leading to a cascade of degradation products.

Nitrile Group Reactions: The nitrile group is generally more resistant to direct photodegradation than the oxime ether linkage. However, indirect photolysis, mediated by photosensitizers present in the environment (e.g., humic substances in water and soil), could lead to its transformation.

The specific photodegradation products would depend on the environmental matrix (e.g., water, soil, air) and the presence of other reactive species.

Chemical Degradation Studies (Hydrolysis, Oxidation)

Hydrolysis:

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Both the methoxyimino and nitrile functional groups of this compound are susceptible to hydrolysis, with the rate being highly dependent on pH and temperature.

The methoxyimino group can be hydrolyzed to produce methoxyamine and 3-oxopropanenitrile. wikipedia.orgraineslab.comnih.gov This reaction is typically catalyzed by acid. wikipedia.orgnih.gov The nitrile group can also undergo hydrolysis to form either a carboxylic acid or an amide intermediate. libretexts.org Under acidic or basic conditions, the nitrile can be converted to propanamide, which can be further hydrolyzed to propanoic acid and ammonia. libretexts.orgresearchgate.net

Table 1: Potential Hydrolysis Products of this compound

| Functional Group | Hydrolysis Product(s) |

| Methoxyimino | Methoxyamine, 3-Oxopropanenitrile |

| Nitrile | Propanamide, Propanoic Acid, Ammonia |

Oxidation:

Oxidative degradation in the environment can be initiated by various reactive species, such as hydroxyl radicals (•OH), which are photochemically produced in the atmosphere and aquatic environments. The C-H bonds and the C=N double bond in this compound are potential sites for oxidative attack. Oxidation of the methoxyimino group could lead to the formation of various oxygenated products. The nitrile group is relatively stable towards oxidation but can be transformed under strong oxidizing conditions. organic-chemistry.org

Biodegradation Research (excluding ecotoxicity or safety profiles)

Biodegradation involves the breakdown of organic compounds by microorganisms. The ability of microbial communities to degrade nitriles is well-documented. frontiersin.orgnih.gov Microorganisms can utilize nitriles as a source of carbon and/or nitrogen. researchgate.net

Two primary enzymatic pathways are known for nitrile biodegradation:

Nitrilase-mediated pathway: A nitrilase enzyme directly hydrolyzes the nitrile to the corresponding carboxylic acid and ammonia. frontiersin.org In the case of this compound, this would theoretically yield (3E)-3-methoxyiminopropanoic acid.

Nitrile hydratase and amidase pathway: This two-step pathway involves the hydration of the nitrile to an amide by a nitrile hydratase, followed by the hydrolysis of the amide to a carboxylic acid and ammonia by an amidase. frontiersin.org For this compound, this would first produce (3E)-3-methoxyiminopropanamide, which would then be converted to (3E)-3-methoxyiminopropanoic acid.

Advanced Analytical Methods for Environmental Monitoring of Degradation Products

The identification and quantification of the parent compound and its degradation products in complex environmental matrices require sophisticated analytical techniques.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV) or diode array detection (DAD), is a common technique for separating and quantifying polar to semi-polar organic compounds. nih.govresearchgate.net Reversed-phase HPLC would be a suitable method for the analysis of this compound and its potential degradation products.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds. For less volatile degradation products, derivatization may be necessary to increase their volatility and thermal stability. GC can be coupled with detectors like a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for sensitive detection.

Mass Spectrometry:

Mass Spectrometry (MS): Coupling chromatographic techniques with mass spectrometry (e.g., HPLC-MS, GC-MS) provides high selectivity and sensitivity, allowing for the definitive identification of degradation products based on their mass-to-charge ratio and fragmentation patterns. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can further enhance selectivity and structural elucidation. researchgate.netepa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR: For the unambiguous structural confirmation of unknown degradation products isolated from environmental samples, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. nih.gov

Table 2: Analytical Techniques for Monitoring this compound and its Degradation Products

| Analytical Technique | Application |

| HPLC-UV/DAD | Separation and quantification of the parent compound and polar degradation products. |

| GC-FID/NPD | Analysis of volatile and semi-volatile degradation products. |

| LC-MS/MS | Highly sensitive and selective identification and quantification of a wide range of degradation products. epa.gov |

| GC-MS | Identification of volatile and semi-volatile degradation products. |

| NMR | Unambiguous structure elucidation of isolated degradation products. |

Future Directions and Research Perspectives for 3e 3 Methoxyiminopropanenitrile Chemistry

Emerging Trends in Synthetic Chemistry Applicable to (3E)-3-Methoxyiminopropanenitrile

The efficient and selective synthesis of this compound is paramount for its extensive study and application. Modern synthetic chemistry offers several promising trends that could overcome the limitations of classical methods. The dehydration of aldoximes is a common route to nitriles, and recent advancements focus on milder, more efficient, and catalytic approaches. nih.govresearchgate.net

Advanced Catalytic Systems: Transition-metal catalysis has introduced highly efficient methods for the dehydration of aldoximes to nitriles under mild conditions. organic-chemistry.org Iron, ruthenium, and nickel-based catalysts, for example, can facilitate this transformation, potentially offering a direct route to this compound from a corresponding aldoxime precursor. organic-chemistry.org A nickel-catalyzed method that transforms alkene-tethered oxime ethers into nitriles presents a particularly relevant strategy. organic-chemistry.org

Biocatalysis: The use of enzymes, specifically aldoxime dehydratases, is an emerging green alternative for nitrile synthesis. mdpi.com These enzymes operate under mild aqueous conditions, offering high selectivity and avoiding harsh reagents. mdpi.com Developing a biocatalytic route could provide an environmentally benign and highly specific pathway to this compound, especially for achieving the desired (E)-stereochemistry.

Novel Reagent Development: The development of new dehydrating agents continues to provide milder and more effective options. Reagents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) have been shown to convert aldoximes to nitriles efficiently at room temperature, which could be advantageous for thermally sensitive substrates. nih.gov

Below is a comparative table of potential synthetic strategies.

Table 1: Comparison of Synthetic Approaches for this compound| Synthetic Strategy | Key Reagents/Catalysts | Typical Conditions | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Transition-Metal Catalysis | [RuCl2(p-cymene)]2, Cp*Fe complexes, Ni catalysts organic-chemistry.org | Room temperature to moderate heating, often neutral conditions organic-chemistry.org | High efficiency, low catalyst loading, mild conditions. | Catalyst cost and sensitivity, potential for metal contamination. |

| Biocatalysis | Aldoxime Dehydratases (e.g., from Rhodococcus sp.) mdpi.com | Aqueous buffer, mild temperatures (e.g., 30-40°C), ambient pressure. mdpi.com | High stereoselectivity, environmentally friendly, operates under mild conditions. | Enzyme availability and stability, substrate scope limitations. |

| Modern Dehydrating Agents | BOP reagent, oxalyl chloride/DMSO nih.govresearchgate.net | Room temperature, common organic solvents (e.g., CH2Cl2). nih.gov | Rapid reactions, high yields, readily available reagents. researchgate.net | Stoichiometric waste generation, potential for side reactions. |

Opportunities in Advanced Materials Development

The bifunctional nature of this compound makes it an intriguing candidate for the development of advanced materials. The distinct electronic and chemical properties of the nitrile and methoxyimino groups can be harnessed to create materials with tailored functionalities.

Polymer Science: The nitrile group is a valuable functionality in polymer chemistry. This compound could be explored as a functional monomer in polymerization reactions or as a coupling agent to modify existing polymers. nih.gov Its incorporation could enhance properties such as thermal stability, polarity, and adhesion. The methoxyimino group could serve as a latent reactive site for post-polymerization modification or cross-linking.

Organic Electronics: Molecules containing nitrile groups are often investigated for applications in organic electronics due to their electron-withdrawing nature. researchgate.net The conjugated C=N-O system in this compound could influence the electronic properties of resulting materials, making it a potential building block for organic semiconductors or dielectrics.

Functional Coatings: The polarity imparted by both functional groups could be utilized to develop functional surface coatings. These coatings could exhibit specific wetting, adhesive, or anti-fouling properties, depending on their interaction with different surfaces and environments.

Interdisciplinary Research Potential

The unique structure of this compound positions it at the intersection of several scientific disciplines, suggesting a broad scope for collaborative research.

Agrochemicals: Both nitrile and oxime ether moieties are present in various commercially successful agrochemicals, particularly fungicides (e.g., strobilurins) and herbicides. researchgate.net This structural precedent suggests that this compound could serve as a valuable scaffold or precursor for the discovery of new plant protection agents. Its biological activity could be tuned by modifying the molecular structure.

Medicinal Chemistry: The nitrile group is a key functional group in numerous pharmaceutical compounds, where it can act as a hydrogen bond acceptor, a metabolic precursor to other groups, or a bioisostere for a carbonyl group. researchgate.net The compound could serve as a versatile building block in drug discovery programs, with the nitrile group being transformable into amines, amides, or carboxylic acids. nih.gov

Coordination Chemistry: The nitrogen atoms of the imine and nitrile groups are potential coordination sites for metal ions. Research into the synthesis and characterization of metal complexes of this compound could lead to new catalysts, magnetic materials, or metal-organic frameworks (MOFs) with novel structures and properties.

Challenges and Open Questions in this compound Research

Despite its potential, significant research is required to understand and utilize this compound fully. Several challenges and open questions remain.

Stereocontrolled Synthesis: A primary challenge is the development of synthetic routes that provide high stereoselectivity for the (E)-isomer of the methoxyimino group. Controlling the geometry of the C=N double bond is crucial as (E) and (Z) isomers can exhibit vastly different chemical and biological properties.

Reactivity and Stability: The interplay between the nitrile and methoxyimino groups is poorly understood. Research is needed to determine how one group affects the reactivity of the other. Furthermore, the compound's stability under various conditions (e.g., pH, light, temperature) has not been characterized. For related compounds like 3-methoxypropionitrile, the potential for peroxide formation exists, a factor that would need to be investigated for the title compound. nih.gov

Physicochemical Characterization: There is a notable lack of fundamental data for this compound. Comprehensive characterization of its physical, chemical, and electronic properties is essential for predicting its behavior and designing applications. While data exists for simpler analogues like 3-methoxypropionitrile, this information cannot be directly extrapolated. nist.govsigmaaldrich.com

The table below summarizes key research questions that need to be addressed.

Table 2: Key Research Questions for this compound| Research Area | Specific Open Question | Significance |

|---|---|---|

| Synthesis | How can the (E)-isomer be synthesized with >99% selectivity? | Enables study of a single, well-defined stereoisomer, crucial for applications in pharma and materials. |

| Synthesis | What is the most scalable and cost-effective synthetic route? | Determines the economic feasibility for industrial and large-scale academic use. |

| Reactivity | What is the relative reactivity of the nitrile vs. the methoxyimino group under various reaction conditions? | Informs its use as a synthetic building block and predicts potential degradation pathways. |

| Stability | Is the compound prone to hydrolysis, rearrangement, or peroxide formation under ambient or processing conditions? | Critical for determining shelf-life, safe handling protocols, and application viability. nih.gov |

| Properties | What are the key photophysical and electronic properties (e.g., absorption, emission, HOMO/LUMO levels)? | Essential for evaluating its potential in organic electronics and photochemistry. |

| Biological Activity | Does the compound exhibit any notable biological activity (e.g., antifungal, herbicidal, cytotoxic)? | Guides exploration for applications in agrochemistry and medicinal chemistry. |

Q & A

Advanced Research Question

- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450). The nitrile group forms π-π interactions with aromatic residues (e.g., Phe226), while the methoxyimino group hydrogen-bonds to catalytic serines .

- QSAR Studies : Correlate substituent electronegativity (e.g., chloro vs. methoxy) with inhibitory potency. Hammett constants (σ) predict electron-withdrawing groups enhance activity .

Q. Methodology :

Use AutoDock Vina for docking simulations.

Apply Gaussian 16 for DFT optimization of ligand conformers .

How should researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Question

Contradictions often arise from:

- Varied Assay Conditions : pH (e.g., 7.4 vs. 6.5) alters protonation states, affecting binding. Standardize using phosphate-buffered saline (PBS) .

- Cell Line Differences : HepG2 vs. HEK293 may express varying enzyme isoforms. Validate with knock-out models .

- Dosage Regimens : IC₅₀ values differ with exposure time (24h vs. 48h). Conduct time-dependent assays .

Q. Resolution Strategy :

- Meta-analysis of published IC₅₀ values.

- Replicate studies under controlled conditions (e.g., 37°C, 5% CO₂) .

What methodologies are recommended for studying enzyme inhibition kinetics involving this compound?

Advanced Research Question

- Steady-State Kinetics : Measure initial reaction rates (v₀) at varying substrate concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Fluorescence Quenching : Monitor tryptophan residue emission (λₑₓ=280 nm) to track binding events. Stern-Volmer analysis quantifies binding constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.